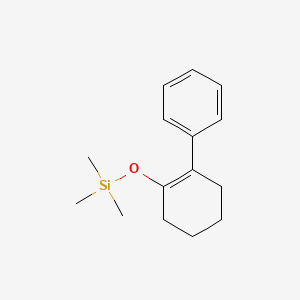
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane typically involves the reaction of a phenyl-substituted cyclohexene with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
C6H5C6H9OH+ClSi(CH3)3→C6H5C6H9OSi(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane exerts its effects is largely dependent on its ability to interact with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical and chemical properties of the target molecules, such as increased stability or altered reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Compounds with similar trimethylsilyl groups but different organic moieties.
Phenyl-substituted cyclohexenes: Compounds with similar cyclohexene structures but different substituents.
Uniqueness
Trimethyl-(2-phenyl-cyclohex-1-enyloxy)-silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted cyclohexene ring. This unique structure imparts specific physical and chemical properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
53723-93-6 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
trimethyl-(2-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Clé InChI |
AGNAFTSIVDFRQA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



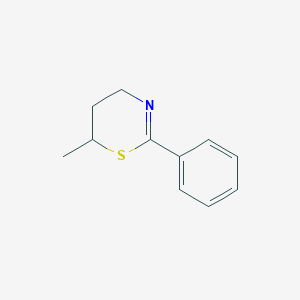
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)

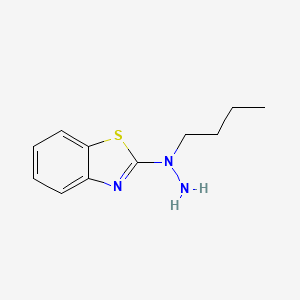
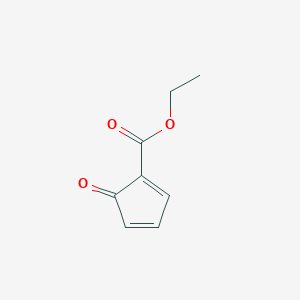

![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)

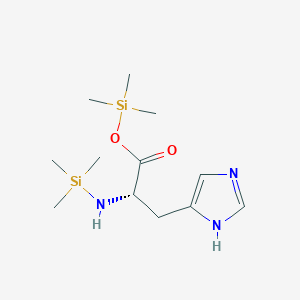
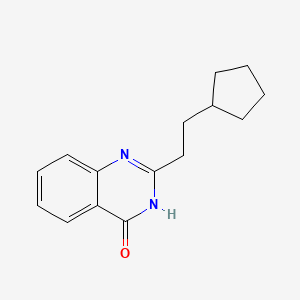

![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
